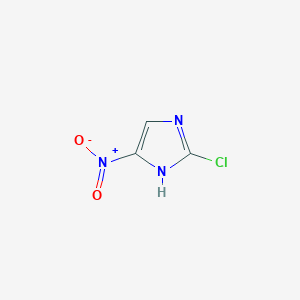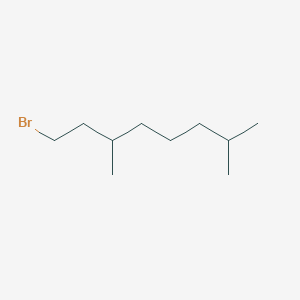
1-Bromo-3,7-dimethyloctane
概要
説明
5-(Hydroxymethyl)cytidine is a derivative of the nucleoside cytidine, characterized by the presence of a hydroxymethyl group at the 5-position of the cytosine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)cytidine typically involves the oxidation of 5-methylcytidine. One common method employs ten-eleven translocation (TET) enzymes to catalyze the oxidation process . Another approach involves chemical oxidation using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of 5-(Hydroxymethyl)cytidine is less common, but it can be scaled up using biotechnological methods involving engineered microorganisms that express TET enzymes. These microorganisms can be cultured in bioreactors to produce the compound in larger quantities .
化学反応の分析
反応の種類: 5-(ヒドロキシメチル)シチジンは、以下を含む様々な化学反応を起こします。
一般的な試薬と条件:
置換: 様々な求核剤を置換反応に使用できます.
生成される主要な生成物:
還元: 5-メチルシチジン.
置換: 様々な置換シチジン誘導体.
科学的研究の応用
5-(ヒドロキシメチル)シチジンは、科学研究で幅広い応用範囲を持っています。
作用機序
5-(ヒドロキシメチル)シチジンの作用機序は、RNAおよびDNAへのその組み込みを伴い、そこでシトシン残基のメチル化状態を変化させることで遺伝子発現に影響を与えます。 この修飾は、転写因子やその他の調節タンパク質の結合に影響を与え、遺伝子発現の変化につながる可能性があります 。 この化合物は、脱メチル化経路にも関与しており、5-メチルシチジンから未修飾のシチジンへの変換の際のインターメディエートとして機能します .
類似化合物:
5-メチルシチジン: 5-(ヒドロキシメチル)シチジンの前駆体であり、DNAメチル化に関与しています.
5-ホルミルシチジン: 5-(ヒドロキシメチル)シチジンの酸化生成物であり、さらなる脱メチル化プロセスに関与しています.
5-カルボキシルシチジン: もう1つの酸化生成物であり、脱メチル化経路のさらなる段階を表しています.
ユニークさ: 5-(ヒドロキシメチル)シチジンは、DNAおよびRNAの活性脱メチル化におけるインターメディエートとしての役割を果たすため、ユニークです。 その存在は、エピジェネティックランドスケープの動的な変化を示す可能性があり、遺伝子調節と細胞分化の研究のための貴重なマーカーとなっています .
類似化合物との比較
5-Methylcytidine: A precursor to 5-(Hydroxymethyl)cytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-(Hydroxymethyl)cytidine, involved in further demethylation processes.
5-Carboxylcytidine: Another oxidation product, representing a further step in the demethylation pathway.
Uniqueness: 5-(Hydroxymethyl)cytidine is unique due to its role as an intermediate in the active demethylation of DNA and RNA. Its presence can indicate dynamic changes in the epigenetic landscape, making it a valuable marker for studying gene regulation and cellular differentiation .
特性
IUPAC Name |
1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955417 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-83-3 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-bromo-3,7-dimethyloctane as a substrate in this research?
A: this compound serves as a model substrate to investigate the selectivity patterns of iron catalysts in aliphatic C-H oxidation. The presence of both methyl and bromine substituents allows researchers to study how steric and electronic factors influence the reactivity of different C-H bonds in the molecule. By analyzing the product distribution obtained from the oxidation of this compound, researchers can gain insights into the regioselectivity and chemoselectivity of the investigated catalyst systems [].
Q2: How does the spin state of the iron catalyst impact the oxidation of this compound?
A: The research demonstrates that the spin state of the oxoiron(V) intermediate, either low-spin (S = 1/2) or high-spin (S = 3/2), generated by the iron catalyst, does not directly correlate with a uniform trend in chemo- and regioselectivity during the oxidation of this compound and other substrates. This finding contrasts with previous observations in asymmetric epoxidation reactions where a clear correlation between spin state and enantioselectivity was observed. Therefore, the relationship between the spin state of the catalyst and the oxidation outcome of this compound is complex and requires further investigation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
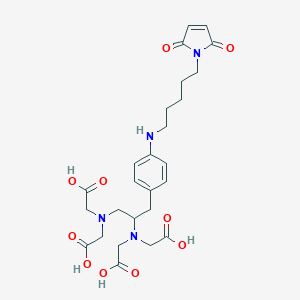
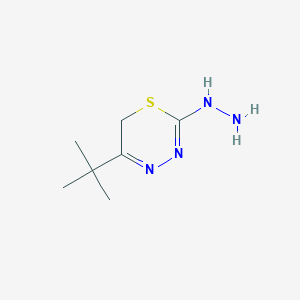


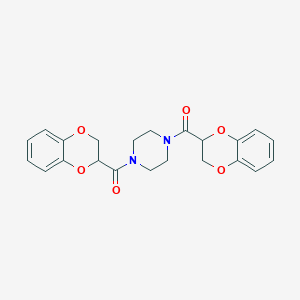
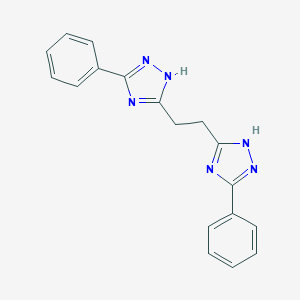
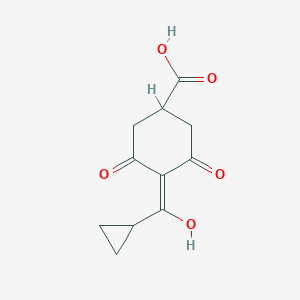

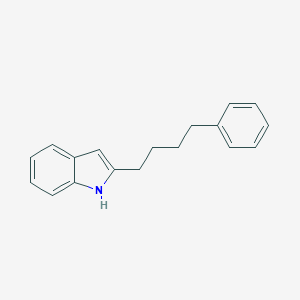
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

